2-chloro-N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-Chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a tetrazole ring and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide derivative to introduce the chlorine atom at the 2-position.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving an azide and a nitrile derivative.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-Chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in the position of substitution and additional functional groups.
Imidazo[1,2-a]pyridines: These compounds feature a fused imidazole-pyridine ring system, offering different chemical properties and reactivity.
Uniqueness
2-Chloro-N-[(pyridin-4-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of a benzamide core, tetrazole ring, and pyridine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClN6O |
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Molecular Weight |
314.73 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11ClN6O/c15-13-7-11(21-9-18-19-20-21)1-2-12(13)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
InChI Key |
QYROYZOLXVUKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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